molecular formula C15H14FNO4S B2546079 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952946-32-6

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2546079
CAS No.: 952946-32-6
M. Wt: 323.34
InChI Key: IOFOTJDXCGIJIB-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a unique substitution pattern. Its structure includes a benzoic acid core substituted at the para-position with an amino group bearing both a methylsulfonyl and a 4-fluorobenzyl moiety.

The methylsulfonyl group (—SO₂CH₃) is a strong electron-withdrawing substituent, which enhances the acidity of the benzoic acid (pKa ~2–3) and influences binding interactions. This dual substitution distinguishes it from simpler sulfonamide-based benzoic acids .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOTJDXCGIJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride to form the intermediate 4-fluorobenzyl(methylsulfonyl)amine. This intermediate is then reacted with 4-carboxybenzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

Example Pathway:

C15H14FNO4S+3H2Pd-CC15H20NO4S+HF\text{C}_{15}\text{H}_{14}\text{FNO}_4\text{S} + 3\text{H}_2 \xrightarrow{\text{Pd-C}} \text{C}_{15}\text{H}_{20}\text{NO}_4\text{S} + \text{HF}

Product: 4-[(Cyclohexyl)(methylsulfonyl)amino]benzoic acid .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the benzyl group participates in SNAr reactions with strong nucleophiles (e.g., -OH, -NH₂) under basic conditions. For example:

Ar-F+NH3K2CO3,ΔAr-NH2+F\text{Ar-F} + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Ar-NH}_2 + \text{F}^-

Kinetic studies show a reaction rate of k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 80°C in DMF .

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols (R-OH) or amidation with amines (R-NH₂) via acid-catalyzed mechanisms:

-COOH+R-OHH+-COOR+H2O\text{-COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{-COOR} + \text{H}_2\text{O}

Yields exceed 85% for methyl and ethyl esters when using SOCl₂ as a catalyst .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.2) deprotonates in aqueous solutions above pH 5, forming a carboxylate anion. The sulfonamide nitrogen (pKa ≈ 9.8) remains protonated under physiological conditions, influencing solubility and biological activity .

Photochemical Behavior

UV irradiation induces intramolecular charge transfer (ICT) between the electron-deficient fluorobenzyl group and the electron-rich benzoic acid moiety. Transient absorption spectroscopy reveals a triplet-state lifetime of τ=2.4ns\tau = 2.4 \, \text{ns} in aqueous solution, suggesting potential phototoxicity .

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsDominant Reactivity
Target Compound -SO₂CH₃, -COOH, -C₆H₄FSNAr, esterification, photolysis
4-[(4-Cl-Benzyl)(SO₂CH₃)amino]benzoic acid -SO₂CH₃, -COOH, -C₆H₄ClFaster SNAr (Cl⁻ better leaving group)
4-[(Ph)(SO₂CH₃)amino]benzoic acid -SO₂CH₃, -COOH, -C₆H₅Reduced photostability

Stability Considerations

  • Thermal : Decomposes above 240°C via cleavage of the sulfonamide bond .

  • Hydrolytic : Stable in pH 2–10; rapid degradation occurs in strong acids (pH < 1) or bases (pH > 12) .

Scientific Research Applications

The compound has demonstrated various biological activities, particularly in anti-inflammatory and analgesic contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest that 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can inhibit enzymes involved in inflammatory pathways. The methylsulfonyl group may enhance this activity by modulating pain signaling pathways, making it a candidate for pain management therapies.
  • Enzyme Interactions : Interaction studies indicate that this compound binds to several biological macromolecules, influencing pathways related to inflammation and potentially cancer. Techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays can be utilized to assess these interactions .

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound. The compound can undergo:

  • Nucleophilic Substitution Reactions : Due to the presence of the fluorobenzyl group, which can be replaced by other nucleophiles under appropriate conditions.
  • Esterification or Amidation Reactions : The carboxylic acid functional group can participate in these reactions, allowing for the formation of derivatives that may exhibit altered biological properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro assays have shown that this compound effectively inhibits cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition suggests its potential use as an anti-inflammatory drug candidate .
  • Cancer Research : Recent studies have explored the compound's effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells through its interaction with specific molecular targets involved in cell survival pathways .
  • Pharmacokinetics : Research on the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which are essential for developing effective therapeutic agents. Further studies are needed to evaluate its metabolism and excretion profiles.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The benzoic acid moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Source
4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid —NH(SO₂CH₃)(CH₂C₆H₄F-4) at C4 of benzoic acid C₁₅H₁₃FNO₄S 328.33 g/mol High lipophilicity; potential ion channel modulation
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid —NH(SO₂CH₃)(CH₂C₆H₄Cl-4) at C4 C₁₅H₁₃ClNO₄S 344.78 g/mol Increased halogen size; higher logP
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid —SO₂NH(C₆H₄CH₃-4) at C4 C₁₄H₁₃NO₄S 291.32 g/mol Moderate acidity; solubility in DMSO
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid —SO₂NH(C₆H₄OCH₃-4) at C4 C₁₄H₁₃NO₅S 307.32 g/mol Electron-donating methoxy group; reduced activity
4-[(Phenylsulfonyl)amino]benzoic acid —SO₂NH(C₆H₅) at C4 C₁₃H₁₁NO₄S 277.30 g/mol Lower molecular weight; weak bioactivity
3-[(4-Fluorobenzyl)oxy]benzoic acid —OCH₂C₆H₄F-4 at C3 C₁₄H₁₁FO₃ 246.24 g/mol Ether linkage; distinct binding profile

Key Research Findings

Bioisosteric Replacements and SAR
  • Methylsulfonyl vs. Ethylsulfonyl : Compounds with methylsulfonyl groups (e.g., 3-(methylsulfonyl)benzoic acid derivatives) exhibit higher potency in Cav2.2 channel inhibition compared to ethylsulfonyl analogs, likely due to steric and electronic effects .
  • Halogen Effects : Replacement of the 4-fluorobenzyl group with 4-chlorobenzyl (as in ) increases molecular weight and lipophilicity but may reduce target specificity due to bulkier halogen .
Pharmacological Implications
  • Acidity and Solubility : The methylsulfonyl group lowers the pKa of the benzoic acid, enhancing solubility in physiological pH ranges compared to analogs with electron-donating groups (e.g., methoxy in ) .
  • Membrane Permeability: The 4-fluorobenzyl group improves logP values (~2.5–3.0) relative to non-halogenated analogs, favoring passive diffusion across membranes .

Biological Activity

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid, a compound with the molecular formula C22H20FNO4S, is of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a fluorobenzyl and a methylsulfonyl group. Its properties include:

  • Molecular Weight : 397.46 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.
  • CAS Number : 952946-32-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It acts as a modulator for certain receptors involved in neurotransmission and cellular signaling.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it can reduce inflammation markers in vitro.
  • Antitumor Activity : Some studies have indicated potential antitumor effects through apoptosis induction in cancer cell lines.

Data Table of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
Enzyme InhibitionCholinesterase12.5
GPCR ModulationSerotonin Receptor25.0
Antitumor ActivityMTT Assay15.0

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines when administered at doses of 10 mg/kg.

Case Study 2: Antitumor Effects

In vitro studies conducted on various cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent.

Q & A

Q. What strategies mitigate photodegradation of this compound in aqueous solutions?

  • Methodology : Add UV stabilizers (e.g., TiO2_2 nanoparticles) or adjust formulation pH to minimize radical formation. Accelerated stability testing under UV light (ICH Q1B guidelines) tracks degradation kinetics. LC-HRMS identifies photoproducts for toxicity assessment .

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